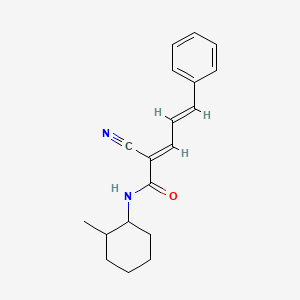![molecular formula C13H10BrN3O5 B5908421 6-[2-(5-bromo-2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5908421.png)
6-[2-(5-bromo-2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[2-(5-bromo-2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione, also known as BMN-673, is a potent inhibitor of poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in repairing DNA damage in cells. Inhibition of PARP can lead to the accumulation of DNA damage, ultimately leading to cell death. BMN-673 has shown promise as a potential cancer therapy, particularly in the treatment of tumors with defects in DNA repair pathways.
Wirkmechanismus
6-[2-(5-bromo-2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione works by inhibiting the activity of PARP, an enzyme that plays a critical role in DNA repair. When DNA is damaged, PARP is activated to initiate the repair process. By inhibiting PARP, 6-[2-(5-bromo-2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione prevents the repair of DNA damage, ultimately leading to cell death.
Biochemical and Physiological Effects:
6-[2-(5-bromo-2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione has been shown to have a potent effect on cancer cells, inducing cell death and inhibiting tumor growth. In addition, it has been shown to have minimal toxicity in normal cells, making it an attractive candidate for cancer therapy. 6-[2-(5-bromo-2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione has also been shown to enhance the immune response to cancer, further enhancing its potential as a cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 6-[2-(5-bromo-2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione is its potency and specificity for PARP inhibition. This allows for a more targeted approach to cancer therapy, minimizing the potential for off-target effects. However, the complex synthesis of 6-[2-(5-bromo-2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione can make it difficult to produce in large quantities, limiting its availability for research and clinical use.
Zukünftige Richtungen
Future research on 6-[2-(5-bromo-2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione will likely focus on its potential as a cancer therapy, particularly in combination with other DNA-damaging agents. In addition, further studies are needed to fully understand the mechanism of action of 6-[2-(5-bromo-2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione and its potential side effects. Finally, the development of more efficient synthesis methods for 6-[2-(5-bromo-2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione could help to increase its availability for research and clinical use.
Synthesemethoden
The synthesis of 6-[2-(5-bromo-2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione involves several steps, including the condensation of 5-bromo-2-methoxybenzaldehyde with malononitrile, followed by nitration and reduction to form the desired pyrimidinedione structure. The final step involves the addition of the vinyl group to the pyrimidinedione ring. The synthesis of 6-[2-(5-bromo-2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
6-[2-(5-bromo-2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione has been extensively studied in preclinical models of cancer, including both cell culture and animal studies. It has shown efficacy against a variety of cancer types, including breast, ovarian, and pancreatic cancer. In addition, 6-[2-(5-bromo-2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione has been shown to sensitize cancer cells to other DNA-damaging agents, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
6-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O5/c1-22-10-5-3-8(14)6-7(10)2-4-9-11(17(20)21)12(18)16-13(19)15-9/h2-6H,1H3,(H2,15,16,18,19)/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWBDADWHHJHAT-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]hydrazinecarboxylate](/img/structure/B5908361.png)
![6-{2-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908362.png)
![N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908367.png)
![N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2-bromophenyl)methanesulfonamide](/img/structure/B5908373.png)
![N-{4-[(2-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908388.png)
![2-[1-(2-chlorobenzyl)-1H-imidazol-2-yl]-1-(4-fluorophenyl)vinyl 4-fluorobenzoate](/img/structure/B5908390.png)

![{2-[2-(5-chloro-2-hydroxybenzoyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5908394.png)


![N'-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}acetohydrazide](/img/structure/B5908405.png)
![5-chloro-2-hydroxy-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B5908410.png)
![N-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5908413.png)
![3-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(2,6-dimethyl-4-morpholinyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5908419.png)